molecular formula C12H11NO B8809806 7-allylquinolin-8-ol CAS No. 5541-69-5

7-allylquinolin-8-ol

Cat. No.: B8809806
CAS No.: 5541-69-5
M. Wt: 185.22 g/mol
InChI Key: QDPZZFJBSANDES-UHFFFAOYSA-N
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Description

7-allylquinolin-8-ol is a chemical compound with the molecular formula C12H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline core with a prop-2-enyl group attached at the 7th position and a hydroxyl group at the 8th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allylquinolin-8-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with acrolein in the presence of a catalyst can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-allylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-allylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-allylquinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8th position allows it to form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. Additionally, the prop-2-enyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-allylquinolin-8-ol is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

CAS No.

5541-69-5

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

7-prop-2-enylquinolin-8-ol

InChI

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-3,5-8,14H,1,4H2

InChI Key

QDPZZFJBSANDES-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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